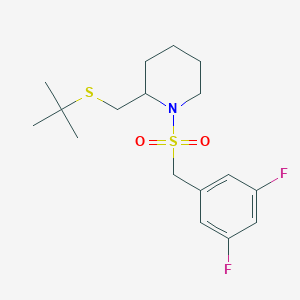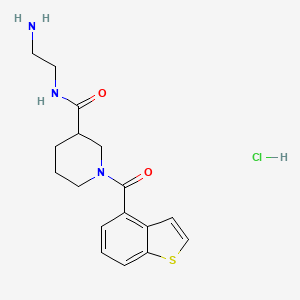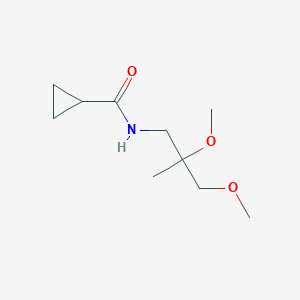
N-(2,3-dimethoxy-2-methylpropyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,3-dimethoxy-2-methylpropyl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C8H15NO . It has a molecular weight of 141.2108 . The compound is also known as Cyclopropanecarboxamide, N-2-methylpropyl .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is HVDYZTLRQPWELN-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Toxicity Studies
Research on the metabolic pathways and toxicity of compounds similar to N-(2,3-dimethoxy-2-methylpropyl)cyclopropanecarboxamide, such as 2-methylpropene and its derivatives, underscores the importance of understanding their metabolic fate and potential toxicity. Studies have shown that compounds like 2-methylpropene are metabolized to reactive intermediates, which play a critical role in their toxicity profile. The balance between the formation and detoxification of these intermediates is crucial in determining their potential toxicity and safety profiles for human exposure Cornet & Rogiers, 1997.
Supramolecular Chemistry and Drug Development
The exploration of cyclopropane derivatives extends into supramolecular chemistry and drug development. For instance, cyclodextrins, cyclic oligosaccharides that can form inclusion complexes with various molecules, represent a critical area of research. These complexes can significantly modify the properties of the guest molecules, including solubility and stability, which has profound implications for pharmaceutical applications Valle, 2004.
Ethylene Perception and Agricultural Applications
Research on 1-methylcyclopropene (1-MCP), a compound structurally related to cyclopropane derivatives, highlights its role in inhibiting ethylene perception in fruits and vegetables. This application has revolutionized the post-harvest treatment of agricultural produce, extending shelf life and maintaining quality. The commercialization of 1-MCP and its adoption across various agricultural sectors underscore the potential of cyclopropane derivatives in enhancing food security and reducing waste Watkins, 2006.
Synthetic Organic Chemistry
The utility of cyclopropane derivatives in synthetic organic chemistry is well-documented, with applications ranging from the synthesis of complex molecules to the development of novel reaction methodologies. For example, the oxidation of cyclopropane-containing hydrocarbons and their derivatives has been extensively studied, offering direct routes to carbonylcyclopropanes. These methods meet the requirements of atom economy and demonstrate the versatility of cyclopropane derivatives in synthetic strategies Sedenkova et al., 2018.
Eigenschaften
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(14-3,7-13-2)6-11-9(12)8-4-5-8/h8H,4-7H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNGIHISQGDTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CC1)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

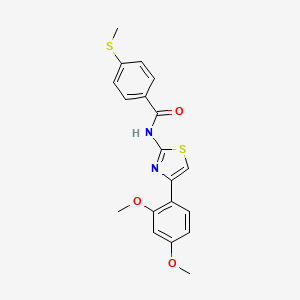
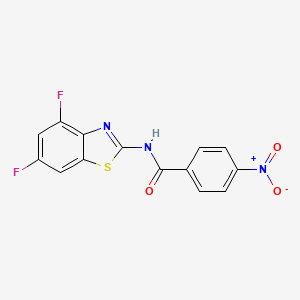
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2517462.png)
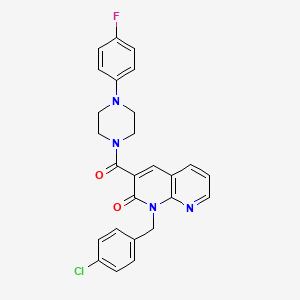
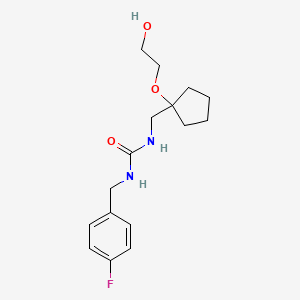
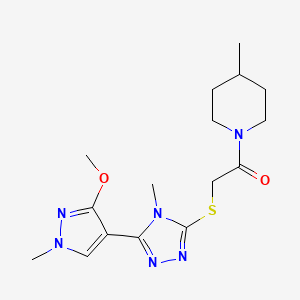
![6-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2517467.png)
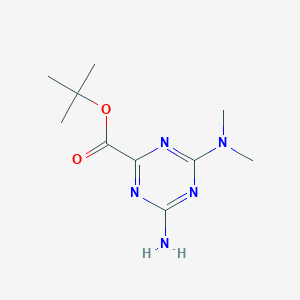
![4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-oxo-2-butenoic acid](/img/structure/B2517469.png)

![1-(4-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2517472.png)
![(Z)-8-(pyridin-3-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2517473.png)
